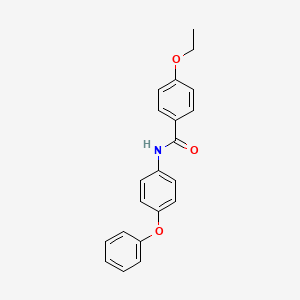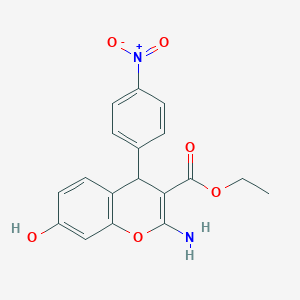![molecular formula C15H12N2O4S B5169512 (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5169512.png)
(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione: is a complex organic compound characterized by its unique molecular structure This compound features a benzodioxole ring, a prop-2-en-1-yl group, and a sulfanylidene-diazinane-dione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which facilitates the formation of the benzodioxole ring . This reaction often requires a catalyst and specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of packed-bed reactors and response surface methodology can help in fine-tuning reaction parameters like catalyst concentration, solvent choice, and temperature .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazinane-dione core, potentially converting it into more reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically requires catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides, while substitution reactions can introduce functional groups like nitro or halogen atoms onto the benzodioxole ring .
科学研究应用
Chemistry: In chemistry, (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology: The compound’s potential biological activities are of interest in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies .
Medicine: In medicine, this compound may serve as a lead compound for developing new therapeutic agents. Its ability to undergo various chemical reactions allows for the creation of derivatives with enhanced biological activity .
Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities .
作用机制
The mechanism of action of (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and diazinane-dione core are likely to play crucial roles in binding to these targets, modulating their activity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or enzyme inhibition .
相似化合物的比较
Dichloroanilines: These compounds share a similar aromatic structure but differ in their functional groups and overall reactivity.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound has a similar aromatic core but features different substituents, leading to distinct chemical properties.
Uniqueness: What sets (5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-1-(prop-2-EN-1-YL)-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its combination of a benzodioxole ring with a sulfanylidene-diazinane-dione core.
属性
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-2-5-17-14(19)10(13(18)16-15(17)22)6-9-3-4-11-12(7-9)21-8-20-11/h2-4,6-7H,1,5,8H2,(H,16,18,22)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZURXVXFRGDRK-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{5-bromo-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5169430.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)
![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B5169453.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)

![N-[4-(acetylamino)phenyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5169490.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)
![1-[(2-methoxyphenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B5169518.png)
![n-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)

